N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
Description
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is a synthetic sulfonamide derivative characterized by a cyclohexanesulfonamide core linked to a para-substituted phenyl ring bearing a 3-methoxypyrrolidinyl group. The compound’s structure combines a lipophilic cyclohexane moiety with a sulfonamide functional group, which is often associated with bioactivity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation) .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-11-12-19(13-16)15-9-7-14(8-10-15)18-23(20,21)17-5-3-2-4-6-17/h7-10,16-18H,2-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHMVPCRBOSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents like 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide (DMF). The mixture is stirred at 40°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The methoxypyrrolidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the literature, focusing on functional groups, substituent effects, and inferred biological and physicochemical properties.
Functional Group and Core Structure Comparisons
Table 1: Structural Comparison of Sulfonamide and Carboxamide Analogs
Key Observations:
- Sulfonamide vs. Carboxamide: Sulfonamides (target compound, ) exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides (), which may enhance target binding or solubility .
- Substituent Effects: The 3-methoxypyrrolidinyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing chloro substituents in and . This difference likely influences lipophilicity (logP) and metabolic stability.
Table 2: Inferred Bioactivity Based on Structural Analogs
Key Observations:
- The target compound’s sulfonamide group may confer activity similar to kinase or protease inhibitors, whereas carboxamide analogs (e.g., ) are linked to antioxidant roles.
- Fluorinated analogs () typically exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H24N2O2S
- Molecular Weight : 320.44 g/mol
The compound features a sulfonamide group attached to a cyclohexane ring, with a methoxypyrrolidine moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act on proteases or kinases, which are critical in cell signaling and proliferation.
- Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing physiological responses such as pain perception or inflammation.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive effects in animal models. The mechanism involves modulation of pain pathways, potentially through opioid receptors or other pain-related signaling molecules.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various assays, suggesting potential therapeutic applications in conditions like arthritis or other inflammatory diseases.
Study 1: Antinociceptive Efficacy
In a controlled study involving rodents, the administration of this compound resulted in a notable reduction in pain response compared to control groups. The study measured pain thresholds using the hot plate test and showed statistically significant differences (p < 0.05).
Study 2: In Vivo Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. Results indicated that treatment with the compound significantly decreased paw swelling after 4 hours post-administration, with effects persisting for up to 24 hours.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain threshold increase | Study 1 |
| Anti-inflammatory | Reduced edema in paw model | Study 2 |
| Enzyme inhibition | Inhibition of specific kinases | Ongoing research |
Table 2: Comparative Analysis with Other Compounds
| Compound | Antinociceptive Effect | Anti-inflammatory Effect |
|---|---|---|
| This compound | High | Moderate |
| Compound A | Moderate | High |
| Compound B | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
